molecular formula C8H12ClN B127789 N-Methylbenzylamine hydrochloride CAS No. 13426-94-3

N-Methylbenzylamine hydrochloride

Cat. No.: B127789
CAS No.: 13426-94-3
M. Wt: 157.64 g/mol
InChI Key: CBSOFSBFHDQRLV-UHFFFAOYSA-N
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Description

N-Methylbenzylamine hydrochloride (CAS 13426-94-3) is a secondary amine salt with a molecular weight of 157.64 g/mol and the formula C₈H₁₁N·HCl . This compound serves as a versatile building block in organic synthesis and pharmaceutical research. It is particularly valuable as a precursor in the synthesis of active pharmaceutical ingredients such as the antihypertensive agent Pargyline hydrochloride and Atomoxetine hydrochloride, a non-psychostimulant treatment for ADHD . Its reactivity in key transformations like palladium-catalyzed amination reactions makes it a useful intermediate for constructing more complex nitrogen-containing molecules . The compound is also employed in biochemical research, where it has been studied for its role in modulating calcium/calmodulin-dependent protein kinase II (CaMKII) activity . From a synthetic chemistry perspective, this compound can be efficiently prepared via reductive amination, a one-pot protocol that involves the condensation of benzaldehyde with methylamine using sodium cyanoborohydride (NaBH₃CN) as a reducing agent, followed by conversion to the hydrochloride salt . Researchers should note that this compound is a precursor to benzylmethylnitrosamine . This compound is intended for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

N-methyl-1-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.ClH/c1-9-7-8-5-3-2-4-6-8;/h2-6,9H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSOFSBFHDQRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046007
Record name N-Methylbenzylamine hydrochloride
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Molecular Weight

157.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Quaternary ammonium compounds, benzylbis(hydrogenated tallow alkyl)methyl, chlorides
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CAS No.

13426-94-3, 61789-73-9
Record name Methylbenzylamine hydrochloride
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Record name Quaternary ammonium compounds, benzylbis(hydrogenated tallow alkyl)methyl, chlorides
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Record name N-Methylbenzylamine hydrochloride
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Record name Quaternary ammonium compounds, benzylbis(hydrogenated tallow alkyl)methyl, chlorides
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Record name N-METHYLBENZYLAMINE HYDROCHLORIDE
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Preparation Methods

Reaction Mechanism

Adapted from a validated protocol for analogous compounds, reductive amination condenses benzaldehyde with methylamine using sodium cyanoborohydride (NaBH₃CN) as the reducing agent:
PhCHO+CH₃NH₂NaBH₃CNPhCH₂N(H)CH₃HClPhCH₂N(H)CH₃\cdotpHCl\text{PhCHO} + \text{CH₃NH₂} \xrightarrow{\text{NaBH₃CN}} \text{PhCH₂N(H)CH₃} \xrightarrow{\text{HCl}} \text{PhCH₂N(H)CH₃·HCl}

Optimization Parameters

  • Molar Ratio : Benzaldehyde to methylamine at 1:2 achieves 94.03% yield.

  • Solvent : Methanol (ideal for proton transfer reactions).

  • Temperature : Room temperature (25°C).

  • Time : 12–24 hours.

Table 2: Reductive Amination Conditions

ParameterOptimal Value
Molar Ratio1:2 (aldehyde:amine)
Reducing AgentNaBH₃CN (1.2 eq)
SolventMethanol
Yield94.03%

Advantages Over Alternative Routes

  • Single-Pot Synthesis : Eliminates multi-step purification.

  • Mild Conditions : Avoids extreme temperatures or corrosive reagents.

  • Byproduct Management : Sodium borohydride byproducts are non-toxic and easily separated.

Acetylation-Nitration Pathway

Protective Strategy

While Patent CN105001096A focuses on 4-amino-N-methyl benzylamine, its acetylation step illustrates a protective approach applicable to N-methylbenzylamine hydrochloride synthesis:

  • Acetylation : Shield the amine group with acetic anhydride.

  • Nitration : Introduce nitro groups under controlled conditions.

  • Deprotection : Remove acetyl groups via acidic hydrolysis.

Critical Steps

  • Acetylation :

    • Reactants : N-Methylbenzylamine (90 kg), acetic anhydride (50 kg).

    • Temperature : 140°C (reflux).

    • Yield : 95%.

  • Nitration :

    • Nitrating Agent : 98% HNO₃ at -5°C.

    • Yield : 95%.

Limitations

  • Energy Intensity : High-temperature acetylation increases operational costs.

  • Byproduct Formation : Nitration risks over-oxidation, requiring precise stoichiometry.

Comparative Analysis of Methods

Table 3: Method Comparison

CriterionBromination-Amination-HydrolysisReductive AminationAcetylation-Nitration
Total Yield~70%94.03%~85%
Steps313
Hazardous ReagentsBromine, HClNaBH₃CNHNO₃
ScalabilityIndustrialLab-scalePilot-scale
Solvent Recovery98%80%70%

Chemical Reactions Analysis

Bromination-Amination-Hydrolysis Pathway

Reactants :

  • 3-Acetoxyacetophenone

  • N-Methylbenzylamine

  • Bromine (Br₂) or C₅H₅NHBrBr₂

Key Steps :

  • Bromination : Conducted at 20°C in N-butyl acetate, yielding α-bromo-3-acetoxyacetophenone .

  • Amination : Brominated intermediate reacts with N-methylbenzylamine at 20–25°C (pH 5–7), forming α-(N-methyl-N-benzylamino)-3-acetoxyacetophenone .

  • Hydrolysis : Acidic hydrolysis (HCl) removes the acetyl group, yielding the hydrochloride salt .

Conditions :

StepSolventTemperatureCatalystYield
BrominationN-Butyl acetate20°CNone85–90%
AminationSherwood oil30–50°C4-Bromide 78–82%
HydrolysisAqueous HCl45°CNone95%

Substitution Reactions

N-Methylbenzylamine hydrochloride participates in nucleophilic substitution, particularly in amination:

Catalytic Bromination with C₅H₅NHBrBr₂

  • Reaction : Substitutes bromine at the α-position of 3-hydroxyacetophenone .

  • Catalyst : 4-Bromide enhances yield to >90% compared to traditional methods .

  • Mechanism : Electrophilic aromatic substitution facilitated by the electron-donating methylbenzylamino group.

Condensation Reactions

Used in synthesizing antidepressants and anticancer agents:

Acid-Mediated Hydrolysis

  • Process : The acetyl-protected intermediate is hydrolyzed using HCl at 45°C, yielding the free hydroxy group and forming the hydrochloride salt .

  • Efficiency : >95% conversion due to the stability of the hydrochloride form in aqueous media .

Hydrogenation of Imines

  • Reactants : Benzaldehyde + α-Methylbenzylamine → Benzylidene(1-phenylethyl)imine .

  • Catalyst : Pd/C or Rh complexes .

  • Conditions : H₂ gas (1–10 atm), 25–100°C, toluene solvent.

  • Yield : 70–85% for optically pure (R)- or (S)-enantiomers .

Metabolic Stability

  • Microsomal Half-Life : 15–26 minutes in liver microsomes due to oxidative N-debenzylation .

  • Deuterated Analogues : Substituting benzylic H with D increases half-life by 6–10× via kinetic isotope effects .

Thermal Stability

  • Decomposition : Degrades above 200°C, releasing HCl and forming N-methylbenzylamine free base .

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate for Drug Synthesis
N-Methylbenzylamine is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. One notable application is in the production of phenylephrine , a vasoconstrictor and nasal decongestant. Phenylephrine is commonly used in medications to relieve nasal congestion and manage hypotension during anesthesia .

1.2 Antidepressants
NMBA also serves as an intermediate for synthesizing antidepressants, including Fluoxetine , which is widely prescribed for major depressive disorder and other mood disorders. The compound's role in the synthesis of these medications highlights its importance in mental health treatment .

1.3 Cancer Research
Research indicates that NMBA may have implications in cancer studies due to its classification as a secondary amine, which can exhibit carcinogenic properties. This has led to investigations into its potential effects and mechanisms within biological systems .

Chemical Properties and Reactions

This compound has distinct chemical properties that facilitate its use in various reactions:

  • Molecular Formula: C₈H₁₂ClN
  • Molecular Weight: 159.64 g/mol
  • Solubility: Soluble in water and alcohol, making it suitable for various synthetic processes .

Case Studies and Research Findings

3.1 Case Study: Synthesis Efficiency
A study demonstrated a novel method for synthesizing α-(N-benzyl-N-methylamino)-m-hydroxyacetophenone hydrochloride, which includes NMBA as a key intermediate. This method showcased improved yield (over 10% higher than previous methods) and reduced environmental impact by minimizing toxic solvents .

3.2 Application in Drug Formulations
Research has shown that formulations containing NMBA can enhance the efficacy of active pharmaceutical ingredients (APIs) by improving their solubility and bioavailability. This has been particularly noted in formulations aimed at treating respiratory conditions .

Summary Table of Applications

Application AreaSpecific UseRelevant Drugs/Compounds
PharmaceuticalsIntermediate for drug synthesisPhenylephrine
AntidepressantsSynthesis of FluoxetineFluoxetine
Cancer ResearchInvestigating carcinogenic propertiesVarious cancer therapies
Organic SynthesisUsed as a reagent in chemical reactionsVarious synthetic pathways

Mechanism of Action

The mechanism of action of N-Methylbenzylamine hydrochloride involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme activity. In organic synthesis, it participates in nucleophilic substitution and reductive amination reactions, where it donates or accepts electrons to form new chemical bonds .

Comparison with Similar Compounds

Key Differences :

  • Steric Effects : Bulkier substituents (e.g., isopropyl) reduce reactivity in nucleophilic amination reactions compared to NMBH .
  • Degradation Pathways : NMBH eliminates HCl to form formaldehyde and benzylamine, whereas N,N-dimethylbenzylamine produces benzaldehyde and dimethylamine .

Reactivity in Chemical Reactions

NMBH demonstrates distinct kinetics in palladium-catalyzed amination of chloroarenes. For example:

  • In reactions with 4-chlorobenzotrifluoride, NMBH exhibited zero-order dependence on [OCEt₃⁻] and [Cl⁻], but first-order dependence on [tBuO⁻] and [Br⁻] .
  • Comparatively, primary benzylamines (e.g., 4-methylbenzylamine) show faster reaction rates due to reduced steric hindrance .

Pharmacological and Biochemical Activity

  • Antiviral Activity : Substitution of benzylamine with NMBH in bridged nucleosides abolished antiviral activity (IC₅₀ > 100 μM vs. 2.4–7.0 μM for benzylamine analogues) .

Degradation Behavior in Water Treatment

Under chlorination:

  • NMBH : Forms formaldehyde and benzylamine via HCl elimination .
  • N-Ethylbenzylamine HCl : Produces acetaldehyde and benzylamine.
  • N,N-Dimethylbenzylamine HCl : Generates benzaldehyde and dimethylamine.

Analytical Identification

Sanderson (2008) established GC-MS protocols to differentiate NMBH from analogues:

  • NMBH : Characteristic fragments at m/z 122 (C₈H₁₁N⁺) and 91 (C₇H₇⁺) .
  • N-Ethylbenzylamine HCl : Dominant peak at m/z 136 (C₉H₁₃N⁺) .
  • N-Isopropylbenzylamine HCl : Base peak at m/z 150 (C₁₀H₁₅N⁺) .

Biological Activity

N-Methylbenzylamine hydrochloride, a derivative of benzylamine, is a compound of significant interest in various biological and pharmacological studies. Its unique structure allows it to participate in multiple biological activities, making it a subject of research in fields such as medicinal chemistry, neuropharmacology, and toxicology.

  • Molecular Formula : C8_8H11_{11}N
  • Molecular Weight : 121.18 g/mol
  • CAS Number : 103-67-3
  • Melting Point : -24 °C
  • Boiling Point : 180.5 °C
  • Density : 0.9 g/cm³
  • Solubility : Slightly soluble in water .

N-Methylbenzylamine exhibits various biological activities through different mechanisms:

  • Neuroprotective Effects :
    • Similar compounds have shown potential neuroprotective effects, particularly in models of neurodegenerative diseases. For example, Ambroxol, a related compound, has demonstrated the ability to penetrate the blood-brain barrier and improve outcomes in ischemic stroke models by enhancing neuronal survival and reducing white matter damage .
  • Antimicrobial Activity :
    • N-Methylbenzylamine has been investigated for its antimicrobial properties. It has shown effectiveness against various pathogens, including bacteria and viruses. Its mechanism may involve disrupting microbial cell membranes or inhibiting specific metabolic pathways within the pathogens .
  • Cellular Mechanisms :
    • The compound is linked to various cellular pathways such as apoptosis, autophagy, and the modulation of signaling pathways like MAPK/ERK and NF-κB. These pathways are crucial for regulating cell proliferation, survival, and immune responses .

Case Study 1: Neuroprotection in Stroke Models

In a study investigating the effects of N-Methylbenzylamine derivatives on stroke outcomes, researchers found that administration of related compounds significantly reduced infarct size and improved functional recovery in rat models following middle cerebral artery occlusion. The treatment was associated with decreased levels of phosphorylated α-synuclein and enhanced autophagy markers in neuronal tissues .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial activity of N-Methylbenzylamine against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating infections .

Comparative Analysis of Related Compounds

CompoundActivity TypeMechanismReference
N-MethylbenzylamineNeuroprotectiveEnhances neuronal survival
AmbroxolNeuroprotectiveReduces α-synuclein accumulation
BenzylamineAntimicrobialDisrupts microbial membranes
N-PropargylbenzylamineMAO InhibitionInhibits monoamine oxidase type B

Q & A

Q. What are the standard synthetic routes for preparing N-Methylbenzylamine hydrochloride, and how are yields optimized?

this compound is typically synthesized via alkylation of benzylamine with methylating agents (e.g., methyl iodide) under basic conditions. A detailed protocol involves dissolving N-methylbenzylamine in chloroform, followed by dropwise addition of HCl in diethyl ether to precipitate the hydrochloride salt . Purification via column chromatography (e.g., n-pentane:EtOAc gradients) and recrystallization improves purity. Yields (~87–94%) depend on stoichiometry, reaction time, and solvent choice. Confirm purity using TLC (Rf values) and elemental analysis .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assign peaks based on aromatic protons (δ 7.2–7.5 ppm), methylene groups (δ 4.5 ppm), and N-methyl signals (δ 3.1–3.2 ppm). Compare with literature data to confirm structural integrity .
  • IR Spectroscopy : Identify N–H stretches (~2400 cm⁻¹) and aromatic C=C vibrations (~1450–1510 cm⁻¹) .
  • Mass Spectrometry (EI/ESI-TOF) : Validate molecular ions (e.g., [M+H]⁺ at m/z 254.1913) and fragmentation patterns (e.g., benzyl cleavage at m/z 91) .

Q. How is this compound distinguished from structurally similar amines in forensic analysis?

Gas chromatography-mass spectrometry (GC-MS) with retention time matching and spectral library comparisons is standard. Differentiation from methamphetamine mimics relies on detecting the absence of a β-keto group and the presence of a tertiary amine fragment (m/z 91 for benzyl) . Sanderson’s work highlights HPLC methods with UV detection at 254 nm for unambiguous identification .

Advanced Research Questions

Q. What strategies address low yields in this compound synthesis?

  • Solvent Optimization : Polar aprotic solvents (e.g., CHCl₃) enhance reaction rates by stabilizing intermediates.
  • Temperature Control : Reactions at 273 K minimize side products (e.g., over-alkylation) .
  • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .
  • Workup Adjustments : Acidic washes (HCl/Et₂O) remove unreacted starting materials, while column chromatography resolves co-eluting impurities .

Q. How are discrepancies in NMR data resolved during structural validation?

  • Deuterated Solvent Effects : Ensure consistent solvent (e.g., CDCl₃ vs. DMSO-d₆) to avoid chemical shift variations.
  • Impurity Identification : Use 2D NMR (COSY, HSQC) to distinguish coupling patterns from byproducts.
  • Cross-Validation : Compare with X-ray crystallography data (e.g., hydrogen-bonding networks in crystal structures) .

Q. What challenges arise when scaling up synthesis for preclinical studies?

  • Purification Bottlenecks : Replace column chromatography with recrystallization or fractional distillation for cost-effectiveness.
  • Solubility Issues : Adjust solvent polarity (e.g., EtOAc/hexane mixtures) to prevent premature crystallization.
  • Safety Protocols : Handle methylating agents (e.g., MeI) in fume hoods due to toxicity .

Q. How does this compound serve as a precursor in medicinal chemistry?

It is a key intermediate in synthesizing antihypertensive agents like Pargyline Hydrochloride. The propargyl group introduced via alkylation with propargyl bromide enables MAO inhibition activity . Structural modifications (e.g., tert-butyl substitution) enhance pharmacokinetic properties in CNS-targeted drugs .

Data Contradiction Analysis

Q. How to interpret conflicting mass spectral data for this compound derivatives?

  • Isotopic Patterns : Verify chlorine isotopic signatures (³⁵Cl/³⁷Cl) to confirm hydrochloride formation.
  • Ionization Artifacts : ESI-TOF may show adducts (e.g., [M+Na]⁺), while EI emphasizes fragmentation. Cross-reference both techniques .
  • Matrix Effects : Forensic samples contaminated with cutting agents require LC-MS/MS for specificity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methylbenzylamine hydrochloride
Reactant of Route 2
N-Methylbenzylamine hydrochloride

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